4-Methyl-2-morpholin-4-ylpyridin-3-amine

Description

Systematic IUPAC Nomenclature and Synonyms

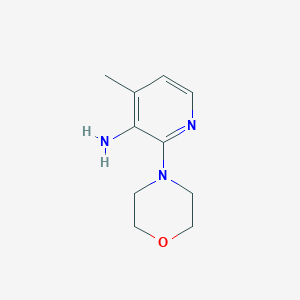

The systematic IUPAC name for this compound is 4-methyl-2-morpholin-4-ylpyridin-3-amine , derived from its pyridine backbone substituted with a methyl group at position 4, a morpholine group at position 2, and an amine group at position 3. The morpholine moiety (C₄H₈NO) is a six-membered heterocycle containing one nitrogen and one oxygen atom, while the pyridine ring provides aromaticity.

Common synonyms include:

These aliases reflect variations in substituent prioritization and registry identifiers.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₅N₃O corresponds to a molecular weight of 193.25 g/mol . The formula breaks down as follows:

| Component | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon | 10 | 120.10 |

| Hydrogen | 15 | 15.12 |

| Nitrogen | 3 | 42.03 |

| Oxygen | 1 | 16.00 |

| Total | 193.25 |

This composition aligns with the compound’s hybrid aromatic-heterocyclic structure, balancing the electron-rich pyridine and the saturated morpholine ring.

Structural Features and Functional Group Arrangement

The compound’s structure (Figure 1) comprises:

- Pyridine core : A six-membered aromatic ring with nitrogen at position 1.

- Morpholine substituent : Attached to position 2 of the pyridine, contributing a saturated heterocycle with oxygen and nitrogen atoms.

- Methyl group : Located at position 4, enhancing steric bulk.

- Amino group : Positioned at position 3, enabling hydrogen bonding and nucleophilic reactivity.

The SMILES notation CC1=C(C(=NC=C1)N2CCOCC2)N encodes this arrangement, highlighting connectivity:

CC1=C: Methyl group at position 4.C(=NC=C1): Pyridine nitrogen at position 1.N2CCOCC2: Morpholine ring bonded to position 2.N: Amino group at position 3.

Functional groups dictate reactivity: the amino group participates in acid-base equilibria, while the morpholine’s ether and amine functionalities influence solubility and hydrogen-bonding potential.

Isomeric Considerations and Stereochemical Implications

4-Methyl-2-morpholin-4-ylpyridin-3-amine exhibits no stereoisomerism due to the absence of chiral centers. Key structural considerations include:

- Regioisomerism : Alternative substitution patterns on the pyridine ring (e.g., shifting the morpholine or methyl groups) would yield distinct regioisomers.

- Conformational flexibility : The morpholine ring adopts chair or boat conformations, though these do not constitute formal isomers.

- Tautomerism : The amino group at position 3 could theoretically tautomerize, but the aromatic pyridine system stabilizes the canonical structure, minimizing such shifts.

The planar pyridine ring and rigid morpholine system limit geometric isomerism, ensuring structural uniformity.

Properties

IUPAC Name |

4-methyl-2-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-2-3-12-10(9(8)11)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOVOFQTQKEYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Pyridine Ring

The initial step often employs a Hantzsch or Bohlmann–Rhoads-type synthesis, where appropriate aldehydes, β-ketoesters, and ammonia derivatives are cyclized to form the pyridine nucleus. For example, a typical route involves:

- Condensation of 2-picoline derivatives with formaldehyde and ammonia or amines under acidic or basic conditions.

- Cyclization and aromatization to yield the pyridine core with a methyl substituent at the 4-position.

Step 2: Introduction of the Morpholine Group

The morpholine moiety can be introduced via nucleophilic substitution or amination reactions:

- Nucleophilic displacement of a suitable leaving group (e.g., halogen) on the pyridine ring with morpholine under reflux conditions.

- Alternatively, reductive amination of a pyridine-3-carboxaldehyde derivative with morpholine.

Step 3: Functionalization at the 3-Position

The amino group at the 3-position can be introduced through:

- Direct amination of the pyridine ring using ammonia or primary amines under catalytic conditions.

- Alternatively, via diazotization followed by substitution with ammonia derivatives.

Note: The overall yield and selectivity depend heavily on the choice of reagents, solvents, and reaction conditions.

Recent Advances: One-Pot and Environmentally Friendly Methods

Recent research emphasizes catalyst-free or metal-free methodologies that streamline synthesis, reduce waste, and improve safety.

Methodology Inspired by Benzothiazole Synthesis

A notable approach involves the three-component one-pot reaction of aromatic or aliphatic amines with elemental sulfur and aldehydes or ketones, as demonstrated in benzothiazole synthesis research. This method is adaptable for pyridine derivatives:

- Reactants: 3-aminopyridine derivatives, suitable methylating agents, and sulfur.

- Conditions: Mild temperatures (~140°C), DMSO as solvent and oxidant, and nitrogen atmosphere.

- Outcome: Formation of the amino-pyridine with appended sulfur-containing groups, which can be further functionalized to introduce the methyl and morpholine groups.

Catalyst-Free Synthesis

Research indicates that DMSO can act as an oxidant and solvent, facilitating the formation of heterocyclic compounds without metal catalysts. For example, the synthesis of benzothiazoles from amines and elemental sulfur proceeds efficiently under these conditions, suggesting similar strategies could be adapted for pyridine derivatives.

Key Reaction Parameters:

| Parameter | Optimal Condition | Reference/Source |

|---|---|---|

| Solvent | DMSO | |

| Temperature | 140°C | |

| Sulfur Equivalents | 2–3 equivalents | |

| Reaction Time | 22 hours |

Reaction Pathway Overview

- Formation of imine intermediates from amino groups.

- Cyclization involving sulfur to form heterocyclic structures.

- Oxidative aromatization leading to the target amino-pyridine derivatives.

Data Tables Summarizing Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Conventional Multi-Step | Pyridine precursors, methylating agents, morpholine | Various (e.g., ethanol, acetonitrile) | Reflux (~80–120°C) | Several hours | Moderate to high | Requires purification steps |

| One-Pot Metal-Free | Aromatic amines, elemental sulfur, aldehydes | DMSO | 140°C | 22 hours | Up to 90% | Environmentally friendly, catalyst-free |

| Catalyst-Assisted | Transition metals (e.g., Pd, Cu) | Solvent-dependent | Variable | Variable | Variable | Higher cost, potential metal contamination |

Research Findings and Mechanistic Insights

- Mechanistic studies reveal that sulfur acts as a key heteroatom donor, facilitating cyclization and formation of the heterocyclic core.

- Oxidation states of sulfur and the role of DMSO as an oxidant are critical for successful cyclization.

- The reactivity of different amines and pyridine derivatives influences the yield and selectivity, with electron-donating groups favoring higher reactivity.

Notes on Practical Application and Optimization

- Reaction conditions such as temperature, sulfur equivalents, and solvent choice significantly influence the yield.

- Substrate scope demonstrates tolerance for various substituted pyridines, enabling structural diversity.

- Scale-up feasibility has been demonstrated with successful 5 mmol-scale reactions, achieving yields around 80%.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-morpholin-4-ylpyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH(_{4})) to modify the functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4}))

Reduction: Lithium aluminum hydride (LiAlH({4}))

Substitution: Sodium hydride (NaH), potassium carbonate (K({3}))

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Methyl-2-morpholin-4-ylpyridin-3-amine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit various kinases, including c-KIT, which is crucial in the pathogenesis of gastrointestinal stromal tumors (GISTs) and other malignancies. The inhibition of mutated forms of c-KIT has made these compounds attractive candidates for targeted cancer therapies .

Central Nervous System Drug Discovery

Morpholine derivatives, including 4-Methyl-2-morpholin-4-ylpyridin-3-amine, are being investigated for their role in Central Nervous System (CNS) drug discovery. The morpholine moiety enhances the potency of compounds through specific molecular interactions with receptors such as sigma receptors and cannabinoid receptors (CB2), highlighting their potential in treating neurological disorders .

Pharmacological Studies

A comprehensive review of pharmacological studies has demonstrated that 4-Methyl-2-morpholin-4-ylpyridin-3-amine exhibits notable antimicrobial and antiurease activities. In vitro tests revealed effectiveness against Mycobacterium smegmatis and Candida albicans, suggesting potential applications in treating infections .

Toxicological Assessments

Toxicological evaluations are critical for assessing the safety of 4-Methyl-2-morpholin-4-ylpyridin-3-amine derivatives. Studies have shown that while some derivatives exhibit therapeutic benefits, they can also pose risks to aquatic life and may have implications for fertility . Therefore, thorough safety assessments are essential before clinical applications.

Comparative Data Table

Mechanism of Action

The mechanism by which 4-Methyl-2-morpholin-4-ylpyridin-3-amine exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Properties

Pyridine vs. Pyrimidine Analogs

- Target Compound: The pyridine ring provides a planar, aromatic system with moderate electron density. The morpholine group at C2 acts as an electron donor, while the methyl group at C4 introduces steric hindrance.

- Pyrimidine Analogs: Compounds like 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines (e.g., Compound 28 in ) replace pyridine with pyrimidine, increasing ring nitrogen count.

Key Structural Differences :

Physicochemical Properties

- Solubility: The morpholine group in the target compound likely improves water solubility compared to nonpolar analogs (e.g., 4-(4-chlorophenyl)-pyridin-2-amine in ). Pyrimidine analogs () exhibit varied solubility based on aryl substituents, with fluorophenyl groups increasing lipophilicity .

- Melting Points : Pyrimidin-2-amines (e.g., Compound 28 ) have melting points >200°C due to extended conjugation and hydrogen bonding , whereas the target compound’s melting point is unreported but expected to be lower due to reduced rigidity.

Biological Activity

4-Methyl-2-morpholin-4-ylpyridin-3-amine (CAS No. 1086378-55-3) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and research findings.

Chemical Structure and Properties

4-Methyl-2-morpholin-4-ylpyridin-3-amine features a pyridine ring substituted with a morpholine group and a methyl group. Its molecular formula is , and it exhibits characteristics typical of heterocyclic compounds, which often play crucial roles in pharmacology.

The biological activity of 4-Methyl-2-morpholin-4-ylpyridin-3-amine is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and influence cellular signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, thereby modulating neurotransmission or other signaling cascades.

Research indicates that 4-Methyl-2-morpholin-4-ylpyridin-3-amine interacts with several biological targets, leading to various cellular effects:

- Cellular Effects : Studies show that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

- Metabolic Pathways : It is involved in metabolic pathways related to the metabolism of pyridine derivatives, which are known for their diverse biological activities.

Antitumor Activity

One of the most significant areas of research involves the antitumor properties of 4-Methyl-2-morpholin-4-ylpyridin-3-amine. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 (Colon Cancer) | 0.64 | Significant growth inhibition |

| NEURO 2A (Neuroblastoma) | 1.5 | Moderate growth inhibition |

The mechanism underlying these effects may involve the induction of apoptosis and modulation of cell cycle progression.

Neuroprotective Effects

In addition to its antitumor properties, preliminary studies suggest that 4-Methyl-2-morpholin-4-ylpyridin-3-amine may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. The compound's ability to inhibit β-secretase activity has been noted, which is crucial for reducing amyloid plaque formation associated with Alzheimer's disease.

Case Studies

- In Vitro Cytotoxicity Assays : A series of assays conducted on human tumor cell lines (e.g., HEP-G2, BV173) revealed that 4-Methyl-2-morpholin-4-ylpyridin-3-amine exhibited low toxicity at concentrations up to 200 µg/ml, indicating a favorable safety profile for further development.

- Animal Models : In vivo studies demonstrated that the compound could reduce tumor sizes in mouse models when administered at therapeutic doses, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-2-morpholin-4-ylpyridin-3-amine, and how can reaction conditions be optimized for reproducibility?

- The compound can be synthesized via a multi-step approach starting from morpholine-containing precursors. A common method involves condensation of 1-(4-morpholinophenyl)ethanone with substituted aldehydes under basic conditions (e.g., NaOH in ethanol at 200°C) to form enones, followed by cyclization with guanidine nitrate in refluxing ethanol catalyzed by lithium hydroxide .

- Optimization Tips :

- Monitor reaction progress using TLC with ethyl acetate/petroleum ether (2:8) as eluent .

- Adjust catalyst loading (e.g., LiOH) to improve yield and reduce side products .

Q. Which spectroscopic techniques are essential for characterizing 4-Methyl-2-morpholin-4-ylpyridin-3-amine, and how are spectral assignments validated?

- Key Techniques :

- FT-IR : Identify amine (-NH, ~3437 cm) and morpholine (C-O-C, ~1225 cm) stretches .

- NMR : Use NMR to resolve aromatic protons (δ 7.28–8.05 ppm) and morpholine methylene signals (δ 3.33–3.88 ppm). NMR confirms pyridine/morpholine carbons (e.g., 163.9–164.5 ppm for C=N) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+H]) .

- Validation : Cross-reference spectral data with analogous compounds (e.g., pyrimidin-2-amines) to resolve overlapping signals .

Advanced Research Questions

Q. How can discrepancies in NMR data (e.g., merged aromatic signals) be resolved for accurate structural confirmation?

- Methodology :

- Use - COSY or NOESY to assign coupled protons in crowded regions .

- Compare experimental data with DFT-calculated NMR shifts (e.g., using Gaussian or ORCA) .

- Case Study : In morpholine-containing pyridines, signals for H-5 protons often merge with aromatic resonances; deuterated solvents (DMSO-d) may enhance resolution .

Q. What computational strategies are effective for predicting the bioactivity of 4-Methyl-2-morpholin-4-ylpyridin-3-amine?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like methionine aminopeptidase-1 (binding affinity ≤5 µM) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl/morpholine groups) with antimicrobial activity using descriptors like logP and H-bond acceptors .

Q. How can reaction yields be improved in multi-step syntheses involving morpholine-containing intermediates?

- Optimization Strategies :

- Catalyst Screening : Test alternative bases (e.g., KCO) or phase-transfer catalysts .

- Solvent Effects : Replace ethanol with DMF for higher-temperature cyclization (e.g., 120°C) .

- Data Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

- Assay Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.